molecular formula C29H48O3 B585524 4b-Hydroxy Cholesterol 4-Acetate CAS No. 2515-18-6

4b-Hydroxy Cholesterol 4-Acetate

Cat. No.: B585524
CAS No.: 2515-18-6
M. Wt: 444.7
InChI Key: CPAJTVKFJMIGFR-WAJRRKGPSA-N
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Description

4b-Hydroxy Cholesterol 4-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H48O3 and its molecular weight is 444.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAJTVKFJMIGFR-WAJRRKGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857742
Record name (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-18-6
Record name (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Nomenclature and Structural Classification of 4β Hydroxycholesterol 4 Acetate

Systematic IUPAC Nomenclature

The systematic name for 4β-Hydroxycholesterol 4-Acetate according to the International Union of Pure and Applied Chemistry (IUPAC) is (3β,4β)-Cholest-5-ene-3,4-diol 4-Acetate . scbt.combiosynth.com This name precisely describes the molecule's structure:

Cholest-5-ene : This indicates the core steroid is a cholesterol derivative containing 27 carbon atoms with a double bond between carbon atoms 5 and 6.

-3,4-diol : This suffix reveals the presence of two hydroxyl (-OH) groups, one on carbon 3 and another on carbon 4.

(3β,4β) : These stereochemical descriptors specify the orientation of the substituents on carbons 3 and 4. The 'β' notation signifies that both the hydroxyl group at the 3-position and the hydroxyl group at the 4-position are oriented "above" the plane of the steroid rings.

4-Acetate : This indicates that the hydroxyl group at the 4-position is esterified with an acetate (B1210297) group.

An alternate, equally valid name is 4β-Acetoxycholest-5-en-3β-ol . scbt.com

Stereochemical Considerations and Isomerism

The structure of 4β-Hydroxycholesterol 4-Acetate is rich in stereochemistry, which is critical to its specific chemical properties. The cholesterol framework itself contains multiple chiral centers. The key stereochemical features of this specific derivative are at positions 3 and 4 of the A-ring of the steroid nucleus.

The designation 'β' refers to substituents that project on the same side of the steroid ring system as the angular methyl groups at C10 and C13. This is in contrast to 'α' substituents, which project on the opposite side. Therefore, in 4β-Hydroxycholesterol 4-Acetate, both the hydroxyl group at C3 and the acetate group at C4 are on the 'upper' face of the molecule. The parent compound, 4β-hydroxycholesterol, is a diol with specific stereochemistry at these positions. nih.gov

Classification within Cholesterol Derivatives and Oxysterols

4β-Hydroxycholesterol 4-Acetate belongs to two important classes of lipids:

Cholesterol Derivatives : As its name implies, this compound is a derivative of cholesterol. Cholesterol is a fundamental sterol in animals, and its derivatives are molecules where the basic cholesterol structure has been modified. In this case, the modification is the introduction of a hydroxyl group at the 4-position and its subsequent acetylation.

Oxysterols : This compound is a member of the oxysterol family. Oxysterols are oxidized derivatives of cholesterol, characterized by the presence of additional hydroxyl, keto, or epoxide groups on the sterol nucleus or the side chain. nih.gov 4β-hydroxycholesterol, the precursor to the acetate ester, is a significant oxysterol found in human circulation and is formed from cholesterol by the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. caymanchem.comnih.govmdpi.com

Relationship to Cholestane (B1235564) Scaffold

The fundamental backbone of 4β-Hydroxycholesterol 4-Acetate is the cholestane scaffold. wikipedia.orgresearchgate.net Cholestane is the fully saturated 27-carbon tetracyclic hydrocarbon that forms the core of all cholesterols and their derivatives. wikipedia.orgnih.gov The structure of 4β-Hydroxycholesterol 4-Acetate is based on this cholestane framework, but with specific functionalizations: a double bond at the C5-C6 position (making it a cholestene), a hydroxyl group at C3, and an acetate group at C4. The rigid, four-ring structure of the cholestane skeleton is a defining feature of this and other related steroid molecules. mdpi.com

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight
4β-Hydroxycholesterol 4-Acetate(3β,4β)-Cholest-5-ene-3,4-diol 4-Acetate; 4β-Acetoxycholest-5-en-3β-olC₂₉H₄₈O₃444.69 g/mol
4β-HydroxycholesterolCholest-5-ene-3β,4β-diolC₂₇H₄₆O₂402.7 g/mol
CholesterolCholest-5-en-3β-olC₂₇H₄₆O386.65 g/mol
CholestaneN/AC₂₇H₄₈372.7 g/mol

Synthetic Pathways and Derivatization Approaches for 4β Hydroxycholesterol 4 Acetate

Strategies for Cholesterol Hydroxylation at the 4β-Position

The initial and crucial step in the synthesis of 4β-Hydroxycholesterol 4-Acetate is the hydroxylation of cholesterol at the 4β-position to yield 4β-Hydroxycholesterol. This can be achieved through both chemical and enzymatic routes, each with its own set of methodologies and efficiencies.

Chemical Synthesis Methodologies for 4β-Hydroxycholesterol

The chemical synthesis of 4β-Hydroxycholesterol has been approached through various methods. One documented route involves the allylic oxidation of cholesteryl acetate (B1210297). However, this method can lead to a mixture of isomers, including the 4α-hydroxycholesterol. Another reported synthesis involves reacting commercially available [D4]-cholesterol with bromine in chloroform, followed by treatment with silver acetate in pyridine. This process yields the acetate-protected intermediate, which can then be hydrolyzed to 4β-hydroxycholesterol. It is noteworthy that this particular pathway is specific for the 4β-isomer, with no formation of the 4α-isomer observed.

A different approach utilizes p-toluenesulfonic acid and silica (B1680970) gel as a solid support to functionalize 4β-hydroxycholesterol into various keto-steroids, demonstrating the reactivity of this position for further chemical modifications. mdpi.com

Enzymatic Route to 4β-Hydroxycholesterol Formation

The primary enzymatic pathway for the formation of 4β-Hydroxycholesterol in humans involves the action of cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP3A5 and CYP3A7. nih.govmdpi.comfrontiersin.org These enzymes, predominantly found in the liver, are responsible for the hydroxylation of cholesterol at the 4β-position. mdpi.com In vitro experiments have confirmed that recombinant CYP3A4 can efficiently convert cholesterol to 4β-OHC. nih.gov The formation of 4β-OHC is a significant metabolic pathway, and its plasma concentration is often used as an endogenous marker for CYP3A4/5 activity. nih.govmdpi.com

Another enzyme, steroid C25 dehydrogenase (S25DH) from Sterolibacterium denitrificans, has also been identified as capable of regioselective hydroxylation of cholesterol to produce 25-hydroxycholesterol, highlighting the potential of microbial enzymes in steroid modification, although this is at a different position. nih.gov

Acetylation Methods for 4β-Hydroxycholesterol to Yield the 4-Acetate Ester

Once 4β-Hydroxycholesterol is obtained, the next step is the selective acetylation of the hydroxyl group at the 4-position to produce 4β-Hydroxycholesterol 4-Acetate. This requires careful control to ensure the desired regioselectivity.

Regioselective Esterification Techniques

Regioselective esterification is critical to specifically target the 4β-hydroxyl group. While the broader literature on steroid chemistry discusses various esterification methods, specific details on the regioselective acetylation of 4β-Hydroxycholesterol are often embedded within broader synthetic schemes. Chemical esterification methods can sometimes lead to a mixture of products due to the similar reactivity of different hydroxyl groups in the cholesterol molecule. researchgate.net

Enzymatic methods, however, can offer high regioselectivity. For instance, lipases have been successfully used for the regioselective acylation of other steroids like estradiol, where Candida rugosa lipase (B570770) was found to be highly selective for the 17-hydroxyl group. arkat-usa.org While not directly on 4β-Hydroxycholesterol, this demonstrates the potential of enzymatic catalysis for achieving specific esterifications on the steroid scaffold.

Protective Group Chemistry in Steroid Synthesis

In multi-step syntheses involving steroids, protecting groups are essential to prevent unwanted side reactions at reactive sites. researchgate.netwikipedia.org For the synthesis of 4β-Hydroxycholesterol 4-Acetate, a common strategy involves the protection of other reactive groups, such as the 3β-hydroxyl group of cholesterol, before carrying out the desired modifications. tandfonline.compressbooks.pub For instance, the 3β-hydroxyl group can be protected as an ester or an ether. researchgate.nettandfonline.com After the introduction and acetylation of the 4β-hydroxyl group, the protecting group on the 3β-hydroxyl can be selectively removed. The choice of protecting group is crucial and depends on its stability under the reaction conditions used for subsequent steps and the ease of its removal. researchgate.netwikipedia.org

Characterization of Synthetic Products (e.g., Isotopic Labeling for Research Applications)

The characterization of the synthesized 4β-Hydroxycholesterol 4-Acetate is essential to confirm its structure and purity. Various analytical techniques are employed for this purpose. Furthermore, the synthesis of isotopically labeled versions of this compound is crucial for its use in research, particularly in metabolic studies and as an internal standard in quantitative analyses.

Stable isotope-labeled (SIL) analogs, such as [D4]- and [D7]-4β-hydroxycholesterols, have been synthesized to support the development of analytical methods for quantifying 4β-hydroxycholesterol levels in biological samples. The synthesis of these labeled compounds often starts from the corresponding isotopically labeled cholesterol. For instance, [D7]-4β-hydroxycholesterol has been used as an internal standard in the quantitative analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS. lipidmaps.org The characterization of these labeled compounds is typically performed using techniques like ¹H NMR to confirm the structure and the position of the labels.

The final product, 4β-Hydroxycholesterol 4-Acetate, can be characterized by its unique CAS number, 2515-18-6, and its molecular formula, C₂₉H₄₈O₃. biosynth.comscbt.com

Metabolic Context and Biotransformation Studies of 4β Hydroxycholesterol Parent Compound

Endogenous Formation of 4β-Hydroxycholesterol from Cholesterol

4β-Hydroxycholesterol (4β-OHC) is a significant oxysterol, an oxidized derivative of cholesterol, found in human circulation. nih.gov Its formation is an important step in cholesterol metabolism and is primarily a result of enzymatic processes within the body. nih.gov This section details the key enzymes involved, the specifics of the hydroxylation reaction, and the various factors that can influence the rate of 4β-OHC production.

The primary pathway for the endogenous formation of 4β-hydroxycholesterol from cholesterol is through the action of cytochrome P450 (CYP) enzymes. nih.govcaymanchem.com These enzymes are a large family of proteins responsible for the metabolism of a wide array of endogenous and exogenous compounds, including drugs and steroids. ki.selongdom.org

The hydroxylation of cholesterol at the 4β-position is predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 being the major contributor. nih.govnih.govresearchgate.net In vitro studies using recombinant human CYP enzymes have demonstrated that CYP3A4 effectively converts cholesterol into 4β-OHC. nih.gov In addition to CYP3A4, CYP3A5 also plays a role in the formation of 4β-OHC, although to a lesser extent. nih.govnih.govmdpi.com The contribution of CYP3A5 is evident from the observed relationship between the number of active CYP3A5*1 alleles and plasma concentrations of 4β-OHC. nih.gov Furthermore, CYP3A7, another member of the CYP3A subfamily, has been identified as having a minor role in this metabolic conversion. nih.govmdpi.com While other CYP enzymes like CYP1A2, CYP2B6, and CYP2C9 have been investigated, they have not been found to produce 4β-OHC from cholesterol. nih.gov The formation of 4β-OHC occurs mainly in the liver, where CYP3A enzymes are highly expressed. nih.govmdpi.com Although the intestine also has high levels of CYP3A expression, its contribution to circulating plasma levels of 4β-OHC is considered negligible. nih.gov

It is also important to note that CYP3A4 is capable of hydroxylating cholesterol at other positions as well, including 25-hydroxylation, which can be even more significant than 4β-hydroxylation in certain experimental conditions. nih.gov

The enzymatic conversion of cholesterol to 4β-hydroxycholesterol is a stereospecific reaction. This means that the enzyme specifically introduces the hydroxyl group at the 4β-position of the cholesterol molecule. nih.gov The stereoisomer, 4α-hydroxycholesterol, is also present in plasma; however, its formation is not catalyzed by CYP3A4. nih.govresearchgate.net Instead, 4α-hydroxycholesterol is thought to be formed primarily through the autooxidation of cholesterol. researchgate.net This distinction is crucial as it allows the measurement of 4β-OHC to serve as a specific marker of CYP3A activity, whereas 4α-OHC levels can be an indicator of sample stability and oxidative stress. researchgate.netresearchgate.net

The enzymatic activity of CYP3A4 towards cholesterol results in the production of 4β-OHC, which has been established as a reliable endogenous biomarker for hepatic CYP3A4 and CYP3A5 activity. nih.govcaymanchem.comfrontiersin.org The rate of this reaction can be influenced by various factors, which are discussed in the following section.

The formation of 4β-hydroxycholesterol is not static and can be significantly influenced by a variety of factors, including the induction or inhibition of CYP3A enzymes, genetic variations within the CYP3A genes, and sex-specific differences in enzyme activity.

Enzyme Induction and Inhibition:

The expression and activity of CYP3A enzymes can be modulated by various drugs and other xenobiotics. longdom.orgwikipedia.org This process, known as enzyme induction, leads to an increased rate of metabolism for substrates of that enzyme. longdom.orgwikipedia.orgyoutube.com For example, long-term treatment with potent CYP3A inducers such as the anti-epileptic drugs carbamazepine, phenytoin, and phenobarbital (B1680315) can lead to a substantial increase in plasma 4β-OHC concentrations, in some cases up to 10-fold. nih.govresearchgate.net Similarly, the anti-tuberculosis drug rifampicin (B610482) is a well-known inducer of CYP3A4 and its administration results in elevated levels of 4β-OHC. caymanchem.comresearchgate.netnih.gov

Conversely, enzyme inhibition occurs when a substance decreases the activity of an enzyme. longdom.orgwikipedia.org Treatment with CYP3A inhibitors like the antifungal drug itraconazole (B105839) and the antiretroviral drug ritonavir (B1064) has been shown to decrease plasma concentrations of 4β-OHC. nih.govresearchgate.net

Table 1: Effect of CYP3A Modulators on Plasma 4β-Hydroxycholesterol Levels
ModulatorClassEffect on 4β-OHC LevelsReference
CarbamazepineInducerIncrease nih.govresearchgate.net
PhenytoinInducerIncrease nih.govresearchgate.net
PhenobarbitalInducerIncrease nih.govresearchgate.net
RifampicinInducerIncrease caymanchem.comresearchgate.netnih.gov
ItraconazoleInhibitorDecrease nih.govresearchgate.net
RitonavirInhibitorDecrease nih.govresearchgate.net

Genetic Polymorphisms:

Genetic variations, or polymorphisms, in the genes encoding CYP3A enzymes can lead to interindividual differences in enzyme activity and, consequently, in 4β-OHC levels. nih.govnih.gov The CYP3A5 gene is highly polymorphic, with the CYP3A51* allele being the functional wild-type, while other alleles like CYP3A53* result in a non-functional protein. nih.gov Individuals carrying at least one CYP3A51* allele generally have higher plasma concentrations of 4β-OHC, demonstrating the contribution of CYP3A5 to its formation. nih.gov The frequency of these alleles varies among different ethnic populations, contributing to interethnic differences in CYP3A activity and baseline 4β-OHC levels. nih.gov

Polymorphisms in the CYP3A4 gene, such as the CYP3A422* variant, have been associated with reduced CYP3A4 expression and activity, which can also impact 4β-OHC levels. nih.gov Additionally, genetic polymorphisms in inflammatory genes like NLRP3 have been linked to variations in plasma 4β-OHC concentrations, suggesting a complex interplay between inflammation and CYP3A activity. nih.govresearchmap.jp

Sex-Specific Differences:

Several studies have reported sex-specific differences in CYP3A activity, with women generally exhibiting higher activity than men. nih.govnih.gov This is reflected in the plasma concentrations of 4β-OHC, which are often found to be higher in women. nih.govnih.gov These differences have been observed across various ethnic groups, including Koreans and Tanzanians. nih.gov

Table 2: Factors Influencing 4β-Hydroxycholesterol Formation
FactorSpecific ExampleEffect on 4β-OHC FormationReference
Enzyme ModulationInducers (e.g., Rifampicin)Increased formation caymanchem.comresearchgate.netnih.gov
Inhibitors (e.g., Itraconazole)Decreased formation nih.govresearchgate.net
Genetic PolymorphismsCYP3A51 alleleIncreased formation nih.gov
CYP3A422 alleleDecreased formation nih.gov
SexFemaleGenerally higher formation than males nih.govnih.govnih.gov

Further Metabolic Fate and Elimination Pathways of 4β-Hydroxycholesterol

The metabolic clearance of 4β-hydroxycholesterol involves its conversion into more polar compounds that can be more easily excreted. This process is part of the broader bile acid synthesis pathway. nih.govmdpi.com Two key cytochrome P450 enzymes involved in the further metabolism of 4β-OHC are CYP7A1 (cholesterol 7α-hydroxylase) and CYP27A1 (sterol 27-hydroxylase). nih.govmdpi.comresearchgate.net

CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis. researchgate.netmdpi.comdiva-portal.org It catalyzes the 7α-hydroxylation of cholesterol and can also act on 4β-OHC, although at a slower rate compared to cholesterol. mdpi.comnih.gov This slower rate of 7α-hydroxylation is a significant factor contributing to the relatively long half-life of 4β-OHC. caymanchem.comnih.gov

CYP27A1 is involved in the alternative (or acidic) pathway of bile acid synthesis and can also metabolize 4β-OHC. nih.govmdpi.comresearchgate.net In vitro data suggests that CYP27A1 may contribute significantly to the metabolism of 4β-OHC. mdpi.com Other enzymes like CYP7B1 and CYP39A1 have been investigated but have not been found to have activity towards 4β-hydroxycholesterol. nih.govcapes.gov.br

4β-Hydroxycholesterol exhibits a notably higher metabolic stability compared to several other major oxysterols in human circulation. nih.gov This is primarily due to its slow rate of elimination. caymanchem.comnih.gov The apparent half-life of deuterium-labeled 4β-hydroxycholesterol in healthy volunteers has been determined to be approximately 60 to 64 hours. nih.govcapes.gov.br This is significantly longer than the half-lives of other oxysterols such as 7α-hydroxycholesterol (approximately 0.5 hours), 27-hydroxycholesterol (B1664032) (approximately 0.75 hours), and 24-hydroxycholesterol (B1141375) (approximately 14 hours). nih.govcapes.gov.br

The extended half-life of 4β-OHC results in stable plasma concentrations within individuals over time, which is an advantageous characteristic for its use as a biomarker for long-term CYP3A activity. nih.gov However, this slow elimination also means that it is less suitable for tracking rapid changes in CYP3A activity, such as those that occur with short-term inhibition. nih.gov

Table 3: Comparative Half-Lives of Major Oxysterols
OxysterolApparent Half-Life (hours)Reference
4β-Hydroxycholesterol~60-64 nih.govcapes.gov.br
7α-Hydroxycholesterol~0.5 nih.govcapes.gov.br
27-Hydroxycholesterol~0.75 nih.govcapes.gov.br
24-Hydroxycholesterol~14 nih.govcapes.gov.br

Potential for In Situ Hydrolysis of 4β-Hydroxycholesterol 4-Acetate to 4β-Hydroxycholesterol in Research Models

In biological systems, particularly in blood, a significant portion of 4β-hydroxycholesterol exists in an esterified form. nih.gov Analytical methods for quantifying total 4β-hydroxycholesterol in plasma or serum typically incorporate a hydrolysis step, often through chemical saponification, to cleave these esters and measure the parent compound. nih.govresearchgate.net This indicates that ester derivatives are a common physiological entity.

The in situ, or in-place, hydrolysis of cholesterol esters in biological models is primarily catalyzed by enzymes known as cholesterol esterases (EC 3.1.1.13). worthington-biochem.comresearchgate.net These enzymes are found in various tissues, including the pancreas and liver, and are responsible for breaking down cholesterol esters into free cholesterol and a fatty acid. worthington-biochem.comnih.gov Cholesterol esterases exhibit broad substrate specificity and can hydrolyze a wide range of ester types. worthington-biochem.com

Given this enzymatic machinery, it is highly probable that 4β-hydroxycholesterol 4-acetate can be hydrolyzed to 4β-hydroxycholesterol in research models that contain active cholesterol esterases, such as cell culture systems (e.g., hepatocytes) or in vivo animal models. The enzyme recognizes the cholesterol ester linkage and is capable of cleaving the acetate (B1210297) group from the 4β-hydroxycholesterol backbone.

However, the efficiency of this enzymatic hydrolysis can be variable. Research on the enzymatic determination of cholesterol has shown that the hydrolysis of certain cholesteryl esters, specifically including the acetate ester, may not be complete within standard reaction times. capes.gov.br This suggests that while the potential for hydrolysis exists, the rate and extent may be slower compared to other, longer-chain fatty acid esters of cholesterol. capes.gov.br Therefore, in a research model, the conversion of 4β-hydroxycholesterol 4-acetate to its parent compound is mechanistically feasible but may be incomplete or occur over an extended period.

Table 2: Research Findings on Ester Hydrolysis

Enzyme/Process Substrate(s) Key Finding Relevance to 4β-Hydroxycholesterol 4-Acetate Reference
Cholesterol Esterase Wide range of ester substrates including cholesteryl esters, acylglycerides, phospholipids.Catalyzes the hydrolysis of sterol esters into sterols and fatty acids.Provides the enzymatic basis for potential in situ hydrolysis. worthington-biochem.com
Enzymatic Cholesterol Determination Cholesteryl acetate, Cholesteryl arachidonateThe esterase reaction for some esters, including acetate, is not always complete within the usual reaction time.Suggests that the in situ hydrolysis of the acetate form may be slow or incomplete. capes.gov.br
Analytical Sample Preparation Endogenous esterified 4β-Hydroxycholesterol in blood.Laboratory analysis requires a hydrolysis (saponification) step to measure total 4β-Hydroxycholesterol.Confirms the biological presence of esterified forms of 4β-Hydroxycholesterol. nih.govresearchgate.net

Molecular and Cellular Research on 4β Hydroxycholesterol Parent Compound

Role as a Ligand for Nuclear Receptors

4β-Hydroxycholesterol functions as a crucial signaling molecule primarily through its interaction with nuclear receptors, which are transcription factors that regulate gene expression in response to small lipid-soluble molecules.

4β-HC has been identified as a putative agonist for the Liver X Receptors (LXRs), specifically LXRα and LXRβ. nih.govwustl.edunih.gov LXRs are nuclear receptors that play a pivotal role in cholesterol, fatty acid, and glucose homeostasis. wikipedia.org When 4β-HC binds to and activates LXRs, it initiates a cascade of transcriptional events. nih.govwustl.edu The LXR/RXR heterodimer, formed with the retinoid X receptor, is the functional unit that binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. wikipedia.org

Research has shown that 4β-HC is a unique LXR agonist. nih.govwustl.edu While other oxysterols also activate LXRs, 4β-HC demonstrates a particular selectivity in its downstream effects, especially concerning the induction of lipogenic programs. biorxiv.orgescholarship.org This specificity suggests that the structural characteristics of 4β-HC are critical for its distinct biological activities. escholarship.org

Upon activation by agonists like 4β-HC, LXRs upregulate the expression of several target genes involved in lipid transport and metabolism. nih.gov Among the most well-characterized LXR target genes are ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govresearchgate.net These transporters are crucial for reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. researchgate.netnih.gov

Studies have demonstrated that incubation of human primary monocyte-derived macrophages and foam cells with 4β-HC induces the expression of both ABCA1 and ABCG1. nih.gov This upregulation of cholesterol efflux transporters by 4β-HC may contribute to anti-atherosclerotic effects by enhancing the removal of cholesterol from macrophages in the arterial wall. nih.gov However, it is noteworthy that while 4β-HC does activate the transcription of ABCA1 and ABCG1, other oxysterols like 24(S)-hydroxycholesterol have been shown to be more potent activators of these specific genes. escholarship.org

Impact on Lipid Metabolism and Homeostasis

Beyond its role in cholesterol transport, 4β-HC significantly influences the synthesis and storage of other lipids, particularly fatty acids and triglycerides.

A key finding in the study of 4β-HC is its ability to potently and selectively induce the expression and activation of Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.govnih.govwustl.edu SREBP1c is a master transcriptional regulator of de novo lipogenesis, the process of synthesizing fatty acids from non-lipid precursors. biorxiv.org

Unlike other oxysterols that may inhibit both SREBP1c and its paralog, SREBP2 (which regulates cholesterol synthesis), 4β-HC specifically upregulates SREBP1c. escholarship.orgbiorxiv.org This induction is stereo-specific, as the unnatural enantiomer of 4β-HC fails to produce the same effect. escholarship.org The activation of SREBP1c by 4β-HC occurs through the LXR pathway, highlighting a direct link between LXR agonism and the promotion of fatty acid synthesis. nih.govbiorxiv.orgwustl.edu

The induction of SREBP1c by 4β-HC directly translates to an increase in de novo lipogenesis (DNL). nih.govwustl.edu Research using hepatic models, including primary hepatocytes and mouse livers, has shown that 4β-HC triggers the expression of the entire lipogenic program downstream of SREBP1c. nih.govbiorxiv.orgwustl.edu This leads to the active synthesis of new fatty acids. biorxiv.org

The pro-lipogenic effect of 4β-HC is a distinguishing feature among LXR agonists. nih.govbiorxiv.orgwustl.edu This finding suggests that 4β-HC can shift the balance of lipid metabolism towards the production and accumulation of fatty acids in the liver. escholarship.orgbiorxiv.org

The newly synthesized fatty acids are subsequently used for the synthesis of triglycerides, which are then stored in lipid droplets. nih.govnih.gov Treatment of liver-derived Huh7 cells with 4β-HC has been shown to cause a significant accumulation of lipid droplets. nih.gov This is accompanied by an increase in intracellular triglyceride levels, while cholesterol levels remain largely unchanged. nih.gov

This effect on triglyceride accumulation is dependent on both LXR activation and fatty acid synthesis, as inhibitors of LXR and fatty acid synthase (FASN) can suppress the 4β-HC-induced lipid droplet formation. nih.gov Furthermore, 4β-HC has been observed to act in parallel with insulin (B600854) signaling pathways to stimulate triglyceride synthesis and storage, suggesting a potent role in promoting lipid accumulation in cellular systems. nih.govwustl.edubiorxiv.org

Interplay with Insulin Signaling in Lipid Regulation

Recent research has illuminated the significant role of 4β-Hydroxycholesterol (4β-HC) in the regulation of lipid metabolism, particularly its interplay with insulin signaling pathways. 4β-HC, an abundant oxysterol found in the liver and bloodstream, acts as a potent and selective inducer of the master lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP1c). nih.gov This induction, however, does not extend to the related steroidogenic transcription factor SREBP2. nih.gov

The mechanism of SREBP1c activation by 4β-HC is linked to its function as a putative agonist for the Liver X Receptor (LXR), a nuclear receptor that serves as a master regulator of lipid homeostasis. nih.govnih.gov Unlike other oxysterols that can suppress SREBP activation, 4β-HC specifically promotes the expression and proteolytic processing of SREBP1c, thereby initiating the de novo synthesis of fatty acids. nih.gov

Crucially, 4β-HC has been shown to act in parallel with insulin-PI3K-dependent signaling to enhance SREBP1c expression and activation in primary mouse hepatocytes. nih.gov This synergistic action leads to a notable increase in triglyceride synthesis and the accumulation of lipid droplets. nih.gov This suggests that 4β-HC and insulin work in concert to drive hepatic lipogenesis. The prolipogenic effect of 4β-HC is comparable in both mechanism and potency to well-known synthetic LXR agonists. nih.gov Furthermore, studies in female mice with a human cholesteryl ester transfer protein (CETP) minigene showed that increased liver cholesterol and oxysterol content, including 4β-hydroxycholesterol, were associated with the upregulation of LXR target genes involved in long-chain polyunsaturated fatty acid biosynthesis, potentially improving fatty liver and liver insulin action. researchgate.net

Exploratory Studies of Direct Activities Attributed to 4β-Hydroxycholesterol 4-Acetate (if academically supported)

Comprehensive searches of academic and scientific literature have yielded no specific research on the direct biological activities of 4β-Hydroxycholesterol 4-Acetate in the contexts of sirtuin inhibition, DNA methyltransferase inhibition, ATP citrate (B86180) lyase inhibition, or its cytotoxic properties. The available research focuses almost exclusively on the parent compound, 4β-Hydroxycholesterol.

Research on Sirtuin Inhibition Mechanisms

There is no academically supported research available to suggest that 4β-Hydroxycholesterol 4-Acetate is involved in the inhibition of sirtuins.

Investigations into DNA Methyltransferase Inhibition

There is no academically supported research available to suggest that 4β-Hydroxycholesterol 4-Acetate functions as an inhibitor of DNA methyltransferases.

Studies on ATP Citrate Lyase Inhibition and Short-Chain Fatty Acid Metabolism

There is no academically supported research available to indicate that 4β-Hydroxycholesterol 4-Acetate has any inhibitory effects on ATP citrate lyase or plays a role in short-chain fatty acid metabolism.

Cytotoxic Properties and Related Mechanisms in Cellular Assays

There is no academically supported research available that has investigated or established any cytotoxic properties of 4β-Hydroxycholesterol 4-Acetate in cellular assays.

Comparative Biological Activities of 4β-Hydroxycholesterol and its Stereoisomers (e.g., 4α-hydroxycholesterol)

The biological activities of 4β-Hydroxycholesterol are distinct from its stereoisomer, 4α-hydroxycholesterol. A primary and significant difference lies in their origin and relationship with enzymatic processes. 4β-Hydroxycholesterol is a well-established endogenous marker for the activity of the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes. nih.gov Its plasma levels are elevated by inducers of CYP3A enzymes and decreased by inhibitors. nih.gov

In contrast, 4α-hydroxycholesterol is primarily formed through the non-enzymatic autoxidation of cholesterol and its levels are not influenced by drugs that modulate CYP3A activity. This makes 4β-Hydroxycholesterol a valuable biomarker for assessing hepatic CYP3A activity in clinical and research settings, a role not shared by its 4α-stereoisomer.

From a metabolic standpoint, 4β-Hydroxycholesterol has a notably slow elimination rate, contributing to its stable plasma concentrations. This slow clearance is partly due to a lower rate of 7α-hydroxylation compared to cholesterol.

The table below summarizes key comparative aspects of 4β-Hydroxycholesterol and 4α-hydroxycholesterol based on available research findings.

Feature4β-Hydroxycholesterol4α-hydroxycholesterol
Primary Origin Enzymatic (CYP3A4/5)Non-enzymatic (Autoxidation)
CYP3A4/5 Marker YesNo
Metabolic Elimination SlowNot a focus of similar studies
Role in Lipid Regulation Activates LXR-SREBP1c pathwayNot established

Applications in Research As a Biochemical Probe or Endogenous Biomarker Primarily 4β Hydroxycholesterol

The cholesterol metabolite, 4β-hydroxycholesterol (4β-OHC), has garnered significant attention in the field of clinical pharmacology and drug development. Its formation is primarily catalyzed by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A5, which are responsible for the metabolism of a large proportion of clinically used drugs. nih.govdovepress.comoup.com This relationship positions 4β-OHC as a valuable endogenous biomarker for assessing hepatic CYP3A activity. mdpi.comresearchgate.net While the subject compound is 4b-Hydroxy Cholesterol 4-Acetate, research literature predominantly focuses on its unesterified form, 4β-hydroxycholesterol, as the direct biomarker.

Future Research Directions and Unexplored Academic Avenues

Detailed Mechanistic Elucidation of Direct Biological Activities of 4β-Hydroxycholesterol 4-Acetate Ester

The direct biological effects of 4β-Hydroxycholesterol 4-Acetate are currently not well understood. biosynth.com While its precursor, 4β-hydroxycholesterol, is known to be a ligand for the liver X receptor (LXR), a key regulator of lipid metabolism, the impact of the acetate (B1210297) group on this interaction is unknown. nih.gov Future research should focus on whether the acetate ester can directly bind to and activate nuclear receptors like LXR or other sterol-sensing proteins. Investigating its influence on gene expression, particularly on genes involved in cholesterol homeostasis and inflammation, will be crucial. It is hypothesized that the acetate modification could alter the compound's solubility, membrane permeability, and interaction with protein binding pockets, potentially leading to unique biological activities distinct from its non-acetylated counterpart.

Structure-Activity Relationship Studies for Acetate Modifications on Sterol Scaffolds

A systematic investigation into the structure-activity relationships (SAR) of acetate modifications on various sterol scaffolds is a critical next step. By synthesizing a library of sterol acetates with variations in the position and stereochemistry of the acetate group, researchers can probe the structural requirements for specific biological activities. For instance, comparing the effects of 4β-acetoxy with 4α-acetoxy or 3β-acetoxy cholesterol derivatives could reveal the importance of the acetate's spatial orientation. These studies would provide valuable insights into how acetylation influences the interaction of sterols with enzymes, receptors, and transport proteins, ultimately guiding the design of novel therapeutic agents. youtube.comresearchgate.net

Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Biological Matrices (Non-Human)

To accurately study the in vivo relevance of 4β-Hydroxycholesterol 4-Acetate, the development of highly sensitive and specific analytical methods is paramount. Current methods for oxysterol analysis often require derivatization and may not be optimized for the detection of their acetylated forms, especially at the trace levels expected in biological samples. bioanalysis-zone.comnih.gov Future efforts should focus on creating advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, that can directly and reliably quantify 4β-Hydroxycholesterol 4-Acetate in complex non-human biological matrices like plasma, tissues, and cell lysates. nih.govoulu.fi This will be essential for correlating its levels with physiological or pathological states in animal models.

Role in Inter-Organ Communication and Signaling Pathways in Animal Models (Extrapolating from 4β-Hydroxycholesterol)

Given that 4β-hydroxycholesterol is transported in the circulation and its levels can reflect hepatic enzyme activity, it is conceivable that it and its acetylated form play a role in inter-organ communication. nih.govnih.gov Animal model studies are needed to investigate how the production of 4β-Hydroxycholesterol 4-Acetate in one organ, such as the liver, might influence signaling pathways in peripheral tissues. researchgate.net For example, researchers could explore its effects on cholesterol efflux in macrophages, a key process in preventing atherosclerosis, or its impact on steroidogenesis in adrenal glands. nih.govnih.gov These studies will help to build a comprehensive picture of its potential systemic functions.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 4β-Hydroxy Cholesterol 4-Acetate before experimental use?

  • Methodological Answer :

  • Confirm purity using a Certificate of Analysis (CoA) provided by the supplier, which includes HPLC purity ≥98% and batch-specific validation .
  • Validate structural integrity via NMR (e.g., 1^1H/13^13C) or FTIR to confirm ester and hydroxyl functional groups. Cross-reference spectral data with published standards (e.g., CAS 17320-10-4) .
  • Pre-experiment drying may be required if the compound is hygroscopic; store at 2–8°C in amber vials to prevent photodegradation .

Q. What analytical techniques are recommended for quantifying 4β-Hydroxy Cholesterol 4-Acetate in biological matrices?

  • Methodological Answer :

  • Use HPLC-MS/MS with a C18 column and isocratic elution (e.g., methanol:water 85:15) for high sensitivity. Include deuterated internal standards (e.g., d7-4β-hydroxycholesterol) to correct for matrix effects .
  • Validate recovery rates using spiked plasma/serum samples (e.g., 10–500 ng/mL range) and assess intra-/inter-day precision (<15% CV) .

Q. Why might chromatographic analysis of 4β-Hydroxy Cholesterol 4-Acetate yield multiple peaks, and how can this be resolved?

  • Methodological Answer :

  • Multiple peaks may arise from isomerization (e.g., epimerization at C4) or degradation during storage. Confirm by comparing retention times with fresh vs. aged samples .
  • Mitigate by using inert solvents (e.g., argon-purged acetonitrile) and avoiding prolonged exposure to room temperature. Re-crystallize from ethanol if necessary .

Advanced Research Questions

Q. How can 4β-Hydroxy Cholesterol 4-Acetate be used as a biomarker for CYP3A4/5 activity in drug metabolism studies?

  • Methodological Answer :

  • Administer a probe drug (e.g., rifampicin) to induce CYP3A4 and measure 4β-Hydroxy Cholesterol 4-Acetate levels in plasma via LC-MS/MS. Correlate its accumulation with CYP3A4 activity using pharmacokinetic models (e.g., non-linear mixed-effects modeling) .
  • Note: Baseline correction is critical due to endogenous levels; use stable isotope-labeled internal standards for accuracy .

Q. What experimental design considerations are essential for studying the stability of 4β-Hydroxy Cholesterol 4-Acetate in long-term pharmacokinetic studies?

  • Methodological Answer :

  • Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation products (e.g., free cholesterol) via UPLC-QTOF .
  • In biological matrices, add antioxidants (e.g., BHT) and store at -80°C to prevent oxidation of the 4β-hydroxyl group .

Q. How can researchers address contradictory data on the role of 4β-Hydroxy Cholesterol 4-Acetate in cardiovascular risk assessment?

  • Methodological Answer :

  • Perform stratified analyses by patient subgroups (e.g., statin users vs. non-users) to isolate confounding factors. Use Mendelian randomization to assess causality between CYP3A4 activity and LDL/HDL modulation .
  • Validate findings in in vitro models (e.g., hepatic HepG2 cells) to differentiate direct effects from metabolic byproducts .

Q. What safety protocols are critical when handling 4β-Hydroxy Cholesterol 4-Acetate in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazard). Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor air quality for particulate dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.